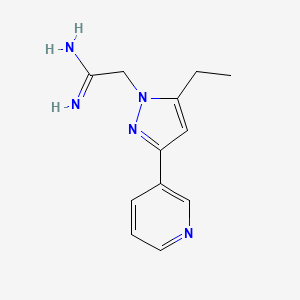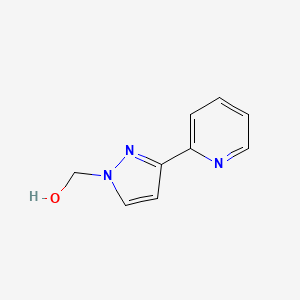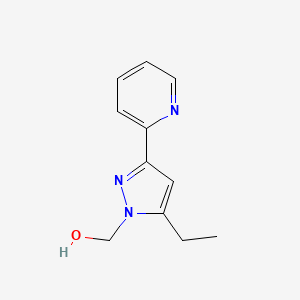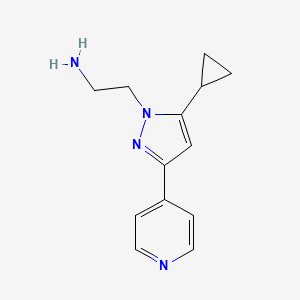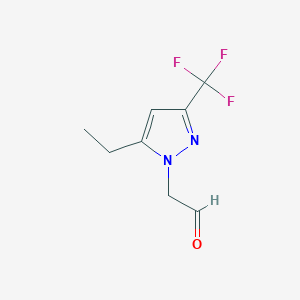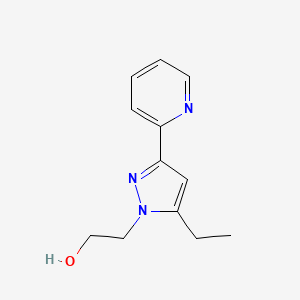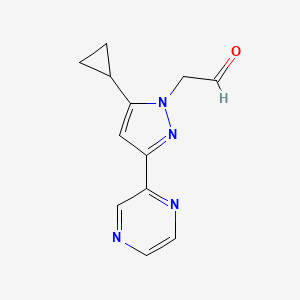
2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Descripción general
Descripción
2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde, commonly referred to as CPPA, is a synthetic compound that has recently been used in a variety of scientific research applications. It has been used as a building block for the synthesis of other compounds, as a reagent in organic synthesis, and as a ligand in coordination chemistry. CPPA has also been used as a biological probe to study the structure and function of proteins, and as a tool for the study of enzyme inhibition.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study discussed the synthesis of pyrazole derivatives from furan-2,3-dione and N-Benzylidene-N'-(3-nitrophenyl) hydrazine, leading to various derivatives, including pyrazolo[3,4-d]-pyridazinone and pyrazolo[3,4-d]pyridazine amine. These compounds were synthesized through cyclocondensation reactions, highlighting the chemical versatility of pyrazole compounds (Şener et al., 2002).
Antibacterial and Antioxidant Properties
- Novel 2-pyrazoline derivatives bearing a pyrazine moiety have been synthesized, showing significant antibacterial activities against both Gram-positive and Gram-negative bacterial strains. These compounds also exhibited antioxidant activities, as measured by the DPPH free radical method (Kitawat & Singh, 2014).
Antimicrobial Activity
- Research focused on synthesizing new heterocyclic compounds based on phenylpyrazole-4-carbaldehyde derivative, which demonstrated promising antimicrobial activities. This study underscores the potential of pyrazole derivatives in developing new antimicrobial agents (Al-Ghamdi, 2019).
Green Synthesis Methods
- A study highlighted the solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles, demonstrating an environmentally friendly approach to synthesizing these compounds. This method offers advantages like operational simplicity and high yield, making it a significant contribution to green chemistry (Al-Matar et al., 2010).
Electrocatalytic Applications
- The electrocatalytic transformation of aldehydes and pyrazolin-5-one has been studied, resulting in the formation of bis(spiro-2,4-dihydro-3H-pyrazol-3-one)cyclopropanes. This process presents a novel electrocatalytic approach for synthesizing compounds with potential biomedical applications (Elinson et al., 2015).
Structural Analysis
- Research has been conducted on the synthesis and crystal structures of various N-substituted pyrazolines, contributing to the understanding of the structural aspects of these compounds. Such studies are crucial for the design of new materials and drugs (Loh et al., 2013).
Propiedades
IUPAC Name |
2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-6-5-16-12(9-1-2-9)7-10(15-16)11-8-13-3-4-14-11/h3-4,6-9H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJVIZNSVNGQNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC=O)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



